molecular formula C19H13ClN2O2 B2756010 (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile CAS No. 861207-67-2

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B2756010
CAS No.: 861207-67-2
M. Wt: 336.78
InChI Key: YHOYYKHBOMQLQG-JYRVWZFOSA-N
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Description

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile is a synthetic indole derivative of interest in chemical and pharmacological research. Its molecular structure, featuring both a chlorobenzoyl group and a methoxy-substituted indole ring, makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry. Researchers can utilize this compound in the design and synthesis of novel molecules targeting various biological pathways. The presence of the indole scaffold, a common motif in many bioactive natural products and pharmaceuticals, suggests potential for investigating interactions with enzymes and receptors. This product is provided with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c1-24-16-6-7-18-17(9-16)14(11-22-18)8-13(10-21)19(23)12-2-4-15(20)5-3-12/h2-9,11,22H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOYYKHBOMQLQG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C(/C#N)\C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation using reagents like methyl iodide in the presence of a base.

    Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the indole derivative with acrylonitrile under basic conditions.

    Addition of the 4-Chlorobenzoyl Group: The final step involves the acylation of the intermediate with 4-chlorobenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Packing and π-π Interactions

Key Compounds for Comparison:

(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I)

(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile (Compound II)

(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile

Table 1: Structural and Electronic Comparisons
Property Target Compound Compound I Compound II Compound (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile
Substituents 4-Chlorobenzoyl, 5-methoxyindole Diphenylamino, pyridin-3-yl Diphenylamino, pyridin-4-yl 4-Methylphenyl, 2-naphthyl
Z’ (Independent Molecules) Not reported Z’ = 2 (anti/syn conformers) Z’ = 1 Not reported
π-π Interactions Likely strong (indole + benzoyl) Strong (diphenylamino + pyridine) Moderate (pyridine orientation) Weak (naphthyl vs. methylphenyl)
HOMO-LUMO Gap (eV) Not reported 2.8 (calculated) 2.9 (calculated) Not reported
Solvent Interaction Potential conformational changes Anti/syn forms due to solvent No conformational splitting No data
Key Findings:
  • The 5-methoxyindole group in the target compound may restrict conformational flexibility due to steric hindrance .
  • π-π Stacking: The diphenylamino group in Compounds I and II promotes strong π-π interactions, whereas the 4-chlorobenzoyl group in the target compound may enhance dipole-dipole interactions due to its electron-withdrawing nature . In contrast, the naphthyl group in the compound from likely exhibits weaker stacking due to steric bulk .
  • The target compound’s gap is unreported but could differ due to the indole moiety’s electron-donating effects .

Key Compounds for Comparison:

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile

(2Z)-3-[4-(Benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Table 2: Bioactivity and Solubility Trends
Property Target Compound (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-...prop-2-enenitrile (2Z)-3-[4-(Benzyloxy)phenyl]-2-{4-[...thiazol-2-yl}prop-2-enenitrile
Bioactivity Not reported Antifungal/antibacterial (sulfonamide linkage) Not reported
Solubility Likely low (aromatic groups) Moderate (polar sulfonamide) Low (bulky benzyloxy and thiazole groups)
Functional Groups Chlorobenzoyl, methoxyindole Sulfonamide, formyl Benzyloxy, thiazole, isoindole-dione
Key Findings:
  • Bioactivity : Sulfonamide-containing analogs () show antimicrobial activity, suggesting that the target compound’s 4-chlorobenzoyl group could be modified with bioactive moieties for similar applications .
  • Solubility : The methoxyindole group in the target compound may improve solubility compared to purely aromatic derivatives (e.g., ’s benzyloxy-thiazole analog) but less so than sulfonamide-containing compounds .

Biological Activity

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C19H13ClN2O2, with a molecular weight of 336.8 g/mol. The compound features multiple functional groups, including a chlorobenzoyl moiety and a methoxy group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H13ClN2O2
Molecular Weight336.8 g/mol
IUPAC Name(E)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
InChI KeyYHOYYKHBOMQLQG-MDWZMJQESA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Formation of the Indole Core : The 5-methoxy-1H-indole derivative is synthesized via Fischer indole synthesis.
  • Acylation : The indole derivative is acylated with 4-chlorobenzoyl chloride.
  • Formation of the Prop-2-enenitrile Moiety : This is achieved through a Knoevenagel condensation reaction.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in cancer research and medicinal chemistry.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Its structure suggests potential for modulating activities related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer properties by inducing apoptosis in cancer cell lines. For instance, certain indole derivatives have been reported to inhibit cell growth in various cancer types through mechanisms involving cell cycle arrest and apoptosis induction.
    • A study demonstrated that indole-based compounds can effectively inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents .
  • Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in cancer progression or inflammation. For example, compounds with similar functionalities have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses and tumorigenesis .
  • Cellular Studies : In vitro studies have indicated that related compounds can affect cellular pathways by modulating gene expression linked to apoptosis and survival. These findings highlight the need for further research on this compound to elucidate its precise mechanisms .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound's synthesis likely involves a multi-step approach, including:

  • Knoevenagel condensation : To form the α,β-unsaturated nitrile core. Temperature control (60–80°C) and solvents like DMF or acetonitrile are critical to favor the Z-configuration .
  • Benzoylation : Reaction of 4-chlorobenzoyl chloride with the indole precursor under basic conditions (e.g., NaH in THF) to introduce the chlorobenzoyl group .
  • Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate stereoisomers. Stereochemical validation requires NMR (NOESY for spatial proximity analysis) and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5 of indole, chlorobenzoyl orientation). NOESY correlations can confirm Z/E configurations at double bonds .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing. For example, demonstrates how crystallographic data (CIF files) validate Z-configurations in similar enenitriles .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. How can solubility and stability challenges be addressed during in vitro bioactivity assays?

  • Methodological Answer :

  • Solubility : Use DMSO as a primary solvent (≤1% v/v in aqueous buffers) due to the compound's lipophilic nature. Sonication or co-solvents (e.g., PEG-400) may enhance dispersion .
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Lyophilization or storage in inert atmospheres (argon) minimizes hydrolysis of the nitrile group .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with receptor PDB IDs (e.g., 5-HT₂A: PDB 6WGT) to model interactions. Focus on the indole and chlorobenzoyl moieties as potential pharmacophores .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. Analyze hydrogen bonds between the methoxy group and receptor residues .
  • QSAR Modeling : Train models using indole derivatives’ bioactivity data to predict IC₅₀ values .

Q. How can contradictory results in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Consider tautomerism or rotameric equilibria (e.g., enenitrile rotation) causing signal splitting. Variable-temperature NMR (−40°C to 25°C) can freeze conformers .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with Gaussian/B3LYP/6-31G(d) predictions to identify discrepancies in substituent orientation .
  • Crystallographic Validation : Resolve ambiguities by growing single crystals (slow evaporation from acetone/hexane) and refining against diffraction data .

Q. What strategies optimize the compound’s selectivity in inhibiting specific enzymes (e.g., cytochrome P450 isoforms)?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates. IC₅₀ determination via fluorescence quenching .
  • Proteomics : SILAC-based profiling to identify off-target interactions. Validate hits using SPR (Biacore) for kinetic analysis (kₐ, k𝒹) .
  • Structural Modifications : Introduce substituents (e.g., fluorine at C5 of indole) to reduce CYP affinity while retaining target activity .

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